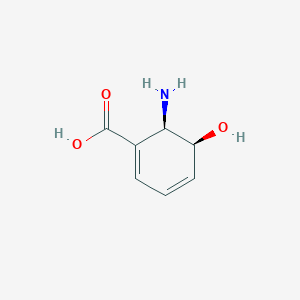

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid

Übersicht

Beschreibung

(2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of anthranilic acid, featuring a hydroxyl group and a dihydro structure. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid typically involves the reduction of a precursor compound. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This process involves the preparation of engineering bacteria containing carbonyl reductase, followed by the reduction reaction in the presence of glucose dehydrogenase and a hydrogen donor .

Industrial Production Methods: The industrial production of (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid can be scaled up using biocatalytic processes. The use of engineered bacteria and enzymes allows for high substrate concentration, wide substrate universality, and high product yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilsäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Diese Verbindung kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktion kann unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators erzielt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Derivaten in Gegenwart einer Base wie Natriumhydroxid auftreten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonoidstrukturen führen, während Reduktion vollständig gesättigte Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilsäure findet vielfältige Anwendung in der wissenschaftlichen Forschung:

Chemie: Sie wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.

Medizin: Forschungen untersuchen ihr Potenzial als Vorläufer für Pharmazeutika mit entzündungshemmenden und antioxidativen Eigenschaften.

Industrie: Sie wird bei der Herstellung von Feinchemikalien und als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Je nach seiner strukturellen Konfiguration kann es als Inhibitor oder Aktivator von Enzymen wirken. Die Hydroxylgruppe und die chiralen Zentren spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität gegenüber Zielproteinen .

Ähnliche Verbindungen:

- (2S,3S)-2,3-Dibrom-3-phenylpropansäure

- (2S,3S)-2-Azanyl-3-methyl-pentandisäure

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilsäure aufgrund ihrer spezifischen Stereochemie und dem Vorhandensein einer Hydroxylgruppe einzigartig. Dieser strukturelle Unterschied verleiht ihr eine eindeutige chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht .

Wirkmechanismus

The mechanism of action of (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and specificity towards target proteins .

Vergleich Mit ähnlichen Verbindungen

- (2S,3S)-2,3-Dibromo-3-phenylpropanoic acid

- (2S,3S)-2-azanyl-3-methyl-pentanedioic acid

Comparison: Compared to these similar compounds, (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid is unique due to its specific stereochemistry and the presence of a hydroxyl group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biologische Aktivität

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid, commonly referred to as a derivative of cyclohexa-1,3-diene, has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This compound exhibits a chiral configuration that significantly influences its reactivity and interaction with biological systems.

- IUPAC Name : this compound

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 155.15 g/mol

- CAS Number : 38127-17-2

Structure

The compound's structure features a cyclohexene ring with hydroxyl and amino functional groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 38127-17-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within metabolic pathways. The presence of the hydroxyl group enhances its binding affinity to target proteins, allowing it to function as both an inhibitor and an activator depending on the context.

Key Biological Activities

- Antioxidant Properties : The compound has been shown to exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study 1: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various compounds, including this compound. The results indicated a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing chronic inflammatory conditions.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound inhibited the growth of several cancer cell lines in a dose-dependent manner. The study highlighted its ability to induce apoptosis in tumor cells while sparing normal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid | Hydroxyl and amino groups | Antioxidant and anti-inflammatory |

| (2S,3S)-2-Azanyl-3-methyl-pentanedioic Acid | Carboxyl groups | Limited data on biological activity |

| (2S,3S)-2,3-Dibromo-3-phenylpropanoic Acid | Bromine substituents | Known for anti-cancer properties |

Eigenschaften

IUPAC Name |

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTXTLKLSHACSS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@H](C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.